1-(2-morpholinoethyl)guanidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-morpholin-4-ylethyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O/c8-7(9)10-1-2-11-3-5-12-6-4-11/h1-6H2,(H4,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQGMWROFMJIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 Morpholinoethyl Guanidine
Established Synthetic Pathways for 1-(2-morpholinoethyl)guanidine
The construction of this compound typically involves the strategic formation of the guanidine (B92328) group by reacting the primary amine of a morpholinoethyl precursor with a suitable guanylating agent.
The most prevalent and direct method for synthesizing this compound is through the guanidinylation of 2-morpholinoethan-1-amine. This nucleophilic substitution reaction involves the attack of the primary amine onto an electrophilic guanylating agent. ineosopen.org A variety of such reagents are available, often featuring protecting groups on the guanidino nitrogens to control reactivity and prevent side reactions. nih.gov
Commonly used guanylating agents include N,N'-di-Boc-1H-pyrazole-1-carboxamidine and N,N'-bis(Boc)-S-methylisothiourea. nih.govresearchgate.net The reaction with 2-morpholinoethan-1-amine proceeds to form a protected intermediate, which is then deprotected under acidic conditions (e.g., using trifluoroacetic acid) to yield the final product. nih.gov The use of protected reagents is crucial as the high basicity and nucleophilicity of unprotected guanidines can interfere with other functional groups and subsequent reactions. nih.gov The choice of guanylating agent can depend on the reactivity of the amine; for instance, bis-protected thioureas are known to be effective with less reactive amines. csic.es This stepwise approach, where the guanidine group is introduced onto the pre-formed morpholinoethyl fragment, is a cornerstone of synthesizing this class of compounds. nih.gov
Table 1: Common Guanylating Agents and Their Characteristics
| Guanylating Agent | Key Features | Reference |
| N,N'-di-Boc-1H-pyrazole-1-carboxamidine | Highly reactive; pyrazole (B372694) is a good leaving group. | csic.es |
| N,N'-bis(Boc)-S-methylisothiourea | Effective for guanylating a range of amines; stable precursor. | nih.govresearchgate.net |
| O-Methylisourea | A traditional reagent, often used as a salt (e.g., sulfate). | csic.es |
| Cyanamide | A simple reagent for introducing an unprotected guanidine group. | ineosopen.org |
This table is interactive. Click on the headers to sort.
An alternative synthetic route involves the incorporation of the morpholineethyl group into a pre-existing guanidine scaffold. ineosopen.org This approach is less common for the synthesis of the parent compound but is valuable for creating certain derivatives. The strategy involves reacting a guanidine or a substituted guanidine with a suitable electrophile containing the morpholinoethyl moiety, such as 4-(2-chloroethyl)morpholine (B1582488) or 4-(2-bromoethyl)morpholine.
In this scenario, one of the nitrogen atoms of the guanidine acts as a nucleophile, displacing the halide from the morpholinoethyl reagent to form the C-N bond and complete the skeleton of this compound. The reactivity of the guanidine can be modulated by substituents, and protecting groups may be necessary to ensure selective alkylation at the desired nitrogen atom. ineosopen.orgineosopen.org This method provides a convergent approach to assembling the final molecule.
The efficiency of research-scale production of this compound and its derivatives is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the specific base or catalyst used. researchgate.netwisc.edu For instance, in guanidinylation reactions, solvents like dimethylformamide (DMF) or acetonitrile (B52724) are common. nih.govmdpi.com
Improving yields is a primary goal of optimization. In the synthesis of related acylguanidines, a switch in the guanidinylation procedure, such as using a 2 M solution of guanidine in methanol (B129727) within a DMF solvent system at room temperature, was found to significantly improve yields that were initially low. nih.gov Similarly, for nucleophilic aromatic substitution reactions used to prepare precursors, changing the solvent from DMF to 2-propanol and adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) resulted in an excellent yield (86%) and simplified purification, allowing the product to be isolated by simple filtration. nih.gov These examples highlight that careful selection of reagents and conditions is critical for achieving high efficiency and purity in the synthesis. researchgate.net
Table 2: Parameters for Reaction Condition Optimization
| Parameter | Common Options | Purpose of Optimization | Reference |
| Solvent | DMF, Acetonitrile, Toluene, 2-Propanol | Improve solubility, increase reaction rate, facilitate purification. | mdpi.comnih.gov |
| Temperature | Room Temperature to Reflux | Control reaction rate and selectivity; overcome activation energy. | mdpi.comnih.gov |
| Base | K₂CO₃, DIPEA, Triethylamine | Neutralize acidic byproducts, deprotonate nucleophiles. | nih.gov |
| Catalyst | Palladium complexes (for cross-coupling) | Enable specific bond formations (e.g., C-C, C-N). | nih.gov |
| Reaction Time | 1 hour to several days | Ensure complete conversion of starting materials. | mdpi.comnih.gov |
This table is interactive. Click on the headers to sort.
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is crucial for exploring its biological potential. Modifications typically target the guanidine moiety, the morpholine (B109124) ring, or the ethyl linker chain to fine-tune the molecule's properties.
The guanidine group of this compound is a key site for structural modification. nih.gov After the initial synthesis, the terminal (Nω) nitrogens of the guanidine can be functionalized, for example, through alkylation or acylation. nih.gov To achieve this, the parent compound can be reacted with an appropriate alkyl halide or acyl chloride.
A more controlled approach involves synthesizing these derivatives from tailor-made precursors. nih.gov For instance, to produce an N-acetylated guanidine, N-(tert-butoxycarbonyl)-S-methylisothiourea can first be acetylated and then reacted with 2-morpholinoethan-1-amine. nih.gov This pre-modification strategy avoids potential side reactions on the fully assembled molecule and allows for the clean synthesis of specifically substituted guanidines. nih.gov Such modifications can significantly alter the electronic and steric properties of the guanidine group, which is often a critical pharmacophore involved in molecular interactions.
The linker chain connecting the guanidine and morpholine moieties can also be altered. Research on related guanidine-containing compounds has shown that replacing flexible alkyl chains with more rigid units, such as 1,4-disubstituted cyclohexylene or p-phenylene groups, can lead to significant changes in biological activity. nih.gov This strategy reduces the conformational flexibility of the molecule, which may lead to a better fit within a receptor binding site. nih.gov The synthesis of these rigid analogues involves coupling the appropriate rigid linker, containing an amine at one end, with a guanylating agent, and having the morpholine (or alternative heterocycle) attached at the other end.
Stereoselective Synthesis of Related Cyclic Guanidines
The synthesis of cyclic guanidines, which are structurally related to this compound, often requires precise control over stereochemistry, a critical aspect for their application in medicinal chemistry and natural product synthesis. Researchers have developed various methods to achieve stereoselectivity.
One notable method involves the directed stereoselective guanidinylation of unactivated alkenes. nih.gov This process allows for the delivery of the guanidine unit as a complete fragment, guided by a hydroxy or carboxy group, which typically results in a high degree of stereocontrol. nih.gov An important feature of this method is the subsequent mild cleavage of the directing group, for instance, through alcoholysis in the presence of acetic acid. The reaction conditions are generally mild and tolerate a broad range of functional groups, making this approach valuable for complex molecule synthesis. nih.gov
Palladium-catalyzed reactions have also been explored for the synthesis of cyclic guanidine compounds. scholaris.ca Investigations into palladium π-allyl chemistry have shown success in forming these cyclic structures. This approach represents a significant advancement in creating these complex heterocyclic systems. scholaris.ca
Another strategy for creating cyclic guanidines involves intramolecular vicarious nucleophilic substitution. For example, m-nitrophenylguanidines, which possess a suitable leaving group, can undergo cyclization under basic conditions to form nitrobenzimidazoles, a class of bicyclic guanidines. rsc.org This reaction highlights how the inherent reactivity of substituted guanidines can be harnessed for ring-closure reactions.
The table below summarizes key aspects of these stereoselective synthetic approaches.
| Method | Key Features | Reaction Type | Significance |
| Directed Guanidinylation of Alkenes | High stereocontrol; Intact guanidine fragment delivery; Mild cleavage of directing group. nih.gov | Cycloguanidinylation | Applications in medicinal chemistry and natural product synthesis. nih.gov |
| Palladium-Catalyzed Cyclization | Utilizes palladium π-allyl chemistry. scholaris.ca | Intramolecular Cyclization | Provides a general approach for synthesizing cyclic guanidine compounds. scholaris.ca |
| Intramolecular Nucleophilic Substitution | Cyclization of m-nitrophenylguanidines under basic conditions. rsc.org | Ring Closure | Forms bicyclic guanidines like nitrobenzimidazoles. rsc.org |
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The application of green chemistry principles to the synthesis of guanidine derivatives aims to minimize environmental impact by improving efficiency and reducing waste. synthiaonline.com While specific green routes for this compound are not extensively detailed, principles can be drawn from the synthesis of related compounds, such as N-(2-morpholinoethyl)-1,2,4-triazines. tandfonline.com
Key green chemistry strategies applicable to guanidine synthesis include:
Solvent-Free Reactions: Conducting reactions "neat" (without a solvent) or using safer, bio-derived solvents like water or ethanol (B145695) reduces the use of volatile organic compounds (VOCs). tandfonline.comrasayanjournal.co.in For instance, the synthesis of certain 5,6-diaryl-N-(2-morpholinoethyl-1,2,4-triazin-3-amines) is achieved by heating a mixture of the reactants without any solvent. tandfonline.com
Energy Efficiency: The use of microwave irradiation can significantly shorten reaction times and often leads to higher yields compared to conventional heating. rsc.orgscholaris.ca This method is versatile and compatible with a wide range of functional groups. scholaris.ca
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product is a core principle. huarenscience.com This can be achieved by favoring addition reactions over substitution reactions and using catalytic processes. synthiaonline.com
Use of Organocatalysts: Employing non-toxic, metal-free organocatalysts can be an effective green strategy. Guanidine hydrochloride itself has been used as a green organocatalyst for the synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, highlighting a potential for self-catalysis or related catalytic systems in guanidine synthesis. rsc.org
A general procedure for the green synthesis of a related N-(2-morpholinoethyl) derivative involves stirring a triazine precursor with 4-(2-aminoethyl)morpholine (B49859) at elevated temperatures (100–110 °C) without a solvent. tandfonline.com The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by precipitation in ice water, followed by filtration. tandfonline.com This approach avoids hazardous solvents and simplifies purification. tandfonline.com
The following table outlines the yields for several N-(2-morpholinoethyl) derivatives synthesized using a green, solvent-free approach.
| Compound | Description | Yield (%) | Melting Point (°C) |
| 3a | N-(2-Morpholinoethyl)-5,6-diphenyl-1,2,4-triazin-3-amine tandfonline.com | 48 | 150–152 |
| 3e | 6-(4-Chlorophenyl)-N-(2-morpholinoethyl)-5-(p-tolyl)-1,2,4-triazin-3-amine tandfonline.com | 22 | 150–152 |
| 3q | 6-(3-Chlorophenyl)-N-(2-morpholinoethyl)-5-(p-tolyl)-1,2,4-triazin-3-amine tandfonline.com | 58 | 138–140 |
Chemical Reactivity and Stability Considerations in Research Applications
This compound is a guanidine derivative characterized by its strong basicity. lookchem.com The guanidine group is one of the strongest organic bases due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. wikipedia.org At physiological pH, guanidine exists almost exclusively as the highly stable guanidinium ion. wikipedia.org This inherent basicity is a key factor in its chemical reactivity.
Reactivity: The compound serves as a reagent in various organic syntheses. lookchem.com Its nucleophilic character allows it to participate in reactions such as guanidinylation. The general synthesis of guanidines often involves the reaction of an amine with a guanylating agent, such as a carbodiimide (B86325) or cyanoguanidine. scholaris.cagoogle.com For example, amines can add to carbodiimides, a reaction that can be catalyzed by metal triflates under mild conditions to produce N,N′,N″-trisubstituted guanidines in high yields. google.comchemicalbook.com
The morpholine moiety also influences the compound's properties. The presence of the weak basic nitrogen in the morpholine ring, along with the oxygen atom, can modulate pharmacokinetic properties in drug discovery contexts by enhancing solubility and permeability. acs.org The reactivity of related compounds, such as N-cyclohexyl-N′-(2-morpholinoethyl)carbodiimide (CMC), has been studied in the gas phase, where it reacts with carboxylic acids, demonstrating the chemical potential of the morpholinoethyl group in facilitating specific chemical transformations. nih.gov
Stability: this compound is typically handled as a white, crystalline powder. lookchem.com While the guanidinium cation is very stable, the free base and its derivatives can be sensitive to certain conditions. For instance, some guanidine compounds have been reported to decompose to form highly toxic hydrogen cyanide (HCN) gas, particularly guanidine hydrothiocyanate when used in certain laboratory media. acs.org This highlights the need to handle guanidine-based chemicals with care, understanding their potential decomposition pathways. acs.org In research applications, the stability of guanidinium chloride is utilized in biochemistry to denature proteins, as it can disrupt the secondary structure and unfold polypeptide chains. wikipedia.org This chaotropic property underscores the powerful intermolecular interactions that guanidinium ions can engage in. wikipedia.org
Molecular Pharmacology and Cellular Mechanisms of Action Preclinical, Non Human
Receptor Binding Profiles and Ligand Affinity Determinations of 1-(2-morpholinoethyl)guanidine
Investigations into the binding affinity of this compound at various receptor sites have not been reported in the reviewed literature. While the methodologies for such determinations are well-established, their application to this specific compound is not documented.
Investigations of Sigma Receptor Subtype Interactions (e.g., Sigma-1, Sigma-2)
No studies providing specific binding affinity data (such as Ki or IC50 values) of this compound for sigma-1 or sigma-2 receptors were identified. The pharmacology of sigma receptors is extensively characterized using other ligands. nih.govsemanticscholar.orgsigmaaldrich.comresearchgate.net For instance, DTG is known to bind with comparable affinity to both sigma-1 and sigma-2 receptors, while ligands like (+)-pentazocine show high selectivity for the sigma-1 subtype. semanticscholar.orgnih.gov However, no such characterization exists for this compound.
Interactive Data Table: Sigma Receptor Affinities
Binding affinities (Ki, nM) of reference compounds at sigma receptors. Data for this compound is not available.| Compound | Sigma-1 Affinity (Ki, nM) | Sigma-2 Affinity (Ki, nM) | Reference |
|---|---|---|---|
| (+)-Pentazocine | 4.8 ± 0.4 | 1698 ± 103 | semanticscholar.org |
| 1,3-di-o-tolyl-guanidine (DTG) | 35.5 | 39.9 | nih.gov |
| Haloperidol | 5.2 ± 1.3 | Not Determined | semanticscholar.org |
| This compound | Data Not Available | Data Not Available | N/A |
Exploration of Other G-Protein Coupled Receptor (GPCR) Affinities
A screening of this compound against a broad panel of G-Protein Coupled Receptors (GPCRs) has not been published. While numerous platforms exist for assessing ligand-GPCR interactions, including high-throughput functional and binding assays, this compound does not appear to have been subjected to such analysis. nih.govaddexbio.com
Ion Channel Modulation Studies
There is no available data documenting the effects of this compound on the function of ion channels. Sigma-1 receptors are known to modulate various ion channels, and some guanidine-based molecules have been identified as modulators of acid-sensing ion channels (ASICs). nih.govnih.govnih.gov However, specific studies to determine if this compound shares these properties have not been conducted.
Intracellular Signaling Pathway Perturbations by this compound
The effects of this compound on downstream intracellular signaling cascades remain uninvestigated.
Modulation of Second Messenger Systems (e.g., cAMP, Ca2+)
No research was found describing the impact of this compound on second messenger systems. The activation of sigma receptors by agonists like DTG has been shown to modulate intracellular calcium ([Ca2+]i) dysregulation. nih.gov Similarly, various assays are routinely used to measure changes in cyclic adenosine (B11128) monophosphate (cAMP) levels following GPCR activation. nih.govpromega.com Despite the availability of these methods, the influence of this compound on either Ca2+ or cAMP signaling pathways has not been reported.
Influence on Protein Kinase and Phosphatase Activities
The scientific literature lacks any information regarding the influence of this compound on the activity of protein kinases or protein phosphatases. These enzymes are critical components of intracellular signaling, and their activity can be affected by upstream receptor activation, but no studies have linked this specific compound to such effects. nih.goviitd.ac.innih.gov
The compound this compound is poorly characterized in preclinical pharmacological literature. There is a clear absence of data regarding its receptor binding profile, its ability to modulate ion channels, and its effects on intracellular signaling pathways. Future research would be required to elucidate the molecular pharmacology of this specific chemical entity.
Enzymatic Interactions and Inhibitory/Activatory Properties of this compound
Limited direct data exists on the specific enzymatic interactions of this compound. However, the known properties of guanidine (B92328) and morpholine (B109124) derivatives suggest potential interactions with several enzyme systems.
No specific studies investigating the direct inhibitory effect of this compound on monoamine oxidase (MAO) have been identified. However, the chemical structure, which incorporates both a guanidine and a morpholine group, suggests a potential for interaction with MAO enzymes.
The guanidine group is a feature of several compounds known to inhibit MAO. acs.orguni-regensburg.de For instance, various substituted benzylideneamino guanidines have demonstrated in vitro inhibition of MAO activity in rat brain mitochondria, with IC50 values in the range of 10⁻⁴ to 10⁻⁵ mol/l. uni-regensburg.de These compounds were found to be reversible and noncompetitive inhibitors. uni-regensburg.de Similarly, other guanidine derivatives have been shown to inhibit MAO activity, with the mechanism often being noncompetitive and reversible. acs.org
The morpholine moiety is also present in known MAO inhibitors. google.comgene-tools.com For example, certain morpholine-based chalcones have been identified as potent and selective inhibitors of MAO-B. google.comnih.gov Moclobemide, an antidepressant drug, also contains a morpholine ring and acts as a reversible inhibitor of MAO-A. google.com The substitution of other heterocyclic units with morpholine has, in some cases, led to a significant increase in both MAO-A and MAO-B inhibition. gene-tools.com A study on 2-decanoylamino-3-morpholinopropiophenone (B12802731) indicated its potential as a short-acting inhibitor of MAO type B. acs.org
Given that both the guanidine and morpholine structures are found in compounds with MAO inhibitory activity, it is plausible that this compound could exhibit similar properties. However, without direct experimental evidence, this remains speculative.
Table 1: MAO Inhibitory Activity of Selected Guanidine and Morpholine Derivatives
| Compound/Derivative Class | MAO Isoform(s) Inhibited | Type of Inhibition | Potency (IC50/Ki) | Reference |
| Substituted benzylideneamino guanidines | MAO (unspecified) | Reversible, Noncompetitive | 10⁻⁴ to 10⁻⁵ mol/l | uni-regensburg.de |
| Various imidazoline (B1206853) and guanidine derivatives | MAO-A & MAO-B | Noncompetitive, Reversible | Varied (e.g., BDF8082 IC50 = 1.7 µM) | acs.org |
| Morpholine-based chalcones (e.g., MO1) | MAO-B | Reversible, Mixed-type | IC50 = 0.030 µM, Ki = 0.018 µM | google.comnih.gov |
| Moclobemide | MAO-A | Reversible | - | google.com |
| 2-Decanoylamino-3-morpholinopropiophenone | MAO-B | - | - | acs.org |
This table is for illustrative purposes and is based on findings for related compounds, not this compound itself.
Direct studies on the interaction of this compound with other enzymes are not available. However, the guanidinium (B1211019) group is known to interact with various enzymes. For example, guanidine hydrochloride is a well-known protein denaturant used in enzymatic studies to unfold proteins and abolish their activity. rjpbr.com Guanidine derivatives have also been investigated as modulators of neurotransmitter release, which may involve enzymatic pathways, and as ligands for various receptors, which can, in turn, influence enzyme activity. google.com
Cellular and Subcellular Effects of this compound in In Vitro Models
The cellular effects of this compound are largely uncharacterized. The following subsections extrapolate potential effects based on the known properties of its structural components.
There is no direct evidence available on the modulation of neurotransmitter release by this compound from isolated synaptosomes or neuronal cultures. However, the guanidine moiety is known to influence neurotransmitter release. Studies have shown that guanidine can increase the release of acetylcholine (B1216132) at the neuromuscular junction, an effect attributed to its ability to enhance calcium influx into the nerve terminal. mdpi.com It has been proposed that guanidine acts by binding to the external surface of the nerve membrane, thereby reducing the screening effect of divalent cations. nih.gov Guanidine has also been shown to increase the excitability of motor nerve fibers. nih.gov Some substituted guanidines have been described as modulators of neurotransmitter release, suggesting a potential therapeutic application in conditions characterized by excessive neurotransmitter release. google.com
Specific studies on the membrane permeability and cellular uptake of this compound are not available. However, the presence of the guanidinium group strongly suggests that it would be classified as a guanidinium-rich molecule. These molecules are known to efficiently cross cell membranes. nih.govnih.gov The cellular uptake of guanidinium-rich scaffolds is thought to be facilitated by charge pairing and hydrogen bonding with negatively charged components on the cell surface, such as phosphates, sulfates, and carboxylates. acs.orgresearchgate.net This interaction is believed to neutralize the positive charge of the guanidinium group, allowing the molecule to traverse the hydrophobic lipid bilayer. nih.gov
The uptake of some guanidinium-rich molecules can occur through endocytosis, a process that is energy-dependent. acs.org However, other guanidinium-containing transporters have been shown to enter cells via non-endocytic pathways. nih.gov The efficiency of cellular uptake can be significantly enhanced by the guanidinylation of molecules. For example, converting the amines of aminoglycosides to guanidine groups dramatically increases their cellular uptake. acs.org
The morpholine group has also been utilized in designing molecules with specific cellular uptake properties. For instance, "Vivo-Morpholinos," which are morpholino oligomers attached to an octa-guanidine dendrimer, are designed for enhanced cellular delivery in vivo. gene-tools.com This further supports the idea that the combination of a morpholine ring and a guanidine group could influence cellular uptake.
Direct studies on the effects of this compound on mitochondrial function and bioenergetics are absent from the literature. However, various guanidine derivatives have been shown to impact mitochondrial processes. google.comnih.gov For instance, some guanidine derivatives can inhibit mitochondrial respiration. nih.govnih.gov This inhibition can sometimes be reversed by the presence of long-chain free fatty acids. nih.gov The accumulation of certain biguanides, a class of guanidine derivatives, within mitochondria is linked to the inhibition of respiratory processes. google.com
Some studies have shown that guanidine can cause mitochondrial shrinkage at certain concentrations and inhibit respiration in both state 3 and state 4, suggesting an effect on oxidative phosphorylation. nih.gov Porphyrin derivatives containing a guanidine group have been shown to localize within cell mitochondria. nih.gov Additionally, morpholinos have been developed as tools to target and silence gene expression within mitochondria, highlighting the potential for morpholine-containing compounds to interact with this organelle. nih.gov
Table 2: Summary of Potential Cellular and Subcellular Effects Based on Structural Moieties
| Section | Structural Moiety | Inferred Preclinical Effect | Supporting Evidence/References |
| 3.4.1 | Guanidine | Modulation of neurotransmitter release | Increases acetylcholine release at neuromuscular junction. mdpi.com |
| 3.4.2 | Guanidinium | Enhanced cellular uptake | Facilitated translocation across cell membranes. nih.govnih.gov |
| 3.4.2 | Morpholino & Guanidine | Enhanced cellular delivery | "Vivo-Morpholinos" show improved delivery. gene-tools.com |
| 3.4.3 | Guanidine Derivatives | Inhibition of mitochondrial respiration | Some derivatives inhibit respiratory chain. nih.govnih.gov |
| 3.4.3 | Guanidine Derivatives | Alteration of mitochondrial morphology | Can induce mitochondrial shrinkage. nih.gov |
| 3.4.3 | Morpholino | Potential for mitochondrial targeting | Used in tools to target mitochondrial gene expression. nih.gov |
This table presents inferred effects for this compound based on studies of its constituent parts and is not based on direct experimental data for the compound itself.
Comparative Mechanistic Studies with Established Guanidine Analogues
Direct comparative mechanistic studies of this compound against established guanidine analogues like metformin (B114582) in non-oncology preclinical models are not available in the current body of scientific literature. The existing research on guanidine analogues primarily provides a basis for understanding their general mechanisms of action, which could offer a framework for future comparative analyses.
Established guanidine-based drugs, particularly the biguanide (B1667054) metformin, have been studied extensively. Metformin's primary mechanism in non-oncology contexts (e.g., type 2 diabetes) is the inhibition of hepatic gluconeogenesis. At the molecular level, metformin is known to cause mild and transient inhibition of the mitochondrial respiratory chain complex I. This action leads to a decrease in the hepatic energy state, activating AMP-activated protein kinase (AMPK), a key cellular energy sensor. The activation of AMPK by metformin influences various metabolic pathways, including the enhancement of insulin (B600854) sensitivity.
Guanidine and its derivatives are recognized for their ability to interact with biological molecules due to their positive charge at physiological pH. This characteristic facilitates interactions with negatively charged cellular components. While these general principles of guanidine compounds are understood, specific comparative data detailing how the unique structure of this compound influences these mechanisms relative to metformin or other analogues in non-cancerous cells has yet to be published.
Without direct comparative studies, it is not possible to construct a data table comparing the mechanistic profiles (e.g., effects on AMPK activation, mitochondrial respiration, or specific cellular signaling pathways) of this compound and other guanidine analogues in non-oncology models.
Structure Activity Relationships Sar and Computational Modeling of 1 2 Morpholinoethyl Guanidine
Elucidation of Structure-Activity Relationships for 1-(2-morpholinoethyl)guanidine and its Analogues
Contribution of the Guanidine (B92328) Moiety to Biological Activity
The guanidine group is a key pharmacophore in a multitude of biologically active compounds. Its significance stems from its strong basicity and its ability to exist in a protonated, delocalized cationic form at physiological pH. This allows it to form strong hydrogen bonds and electrostatic interactions with biological targets.
The guanidine functional group is a well-established component in natural products and synthetic pharmaceuticals. publish.csiro.au Its presence is often crucial for the intended biological effect, as seen in its role in the vasodilatory effects of certain compounds. nih.gov The guanidinium (B1211019) cation can mimic the side chain of arginine, enabling it to interact with targets that recognize this amino acid. In the context of this compound, the guanidine moiety is anticipated to be a primary site for interaction with target proteins, potentially anchoring the molecule within a binding pocket through a network of hydrogen bonds. Studies on various guanidine-containing molecules have highlighted its essential role in their therapeutic potential, including antimicrobial and anticancer activities. nih.govacs.org
Role of the Morpholine (B109124) Ring and its Substituents in Target Recognition
The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates. acs.orgresearchgate.net Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and bioavailability. researchgate.net
The morpholine moiety in this compound serves multiple functions. Its nitrogen atom is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, allowing for a range of hydrophilic and lipophilic interactions. researchgate.netacs.org The flexible chair-like conformation of the morpholine ring allows it to adapt to the topology of a binding site. acs.org Furthermore, the morpholine ring can act as a scaffold, correctly positioning the other functional groups for optimal interaction with a target. researchgate.net Modifications to the morpholine ring, such as the introduction of substituents, can be used to fine-tune the selectivity and potency of analogues. The morpholine ring is considered a "privileged structure" in drug design due to its frequent appearance in bioactive compounds and its favorable properties. acs.org
Table 1: Physicochemical Properties and Roles of the Morpholine Moiety
| Property | Description | Implication for Biological Activity |
| pKa | The nitrogen atom has a pKa of approximately 8.7, making it a weak base. researchgate.net | Influences the ionization state at physiological pH, affecting solubility and receptor interaction. |
| Solubility | The presence of the oxygen and nitrogen atoms enhances water solubility. researchgate.net | Improves the pharmacokinetic profile, facilitating distribution in the body. |
| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor. acs.org | Contributes to the binding affinity and specificity for a biological target. |
| Conformation | Adopts a flexible chair-like conformation. acs.org | Allows the molecule to fit into various binding pocket shapes. |
| Scaffold | Can serve as a rigid core to orient other functional groups. researchgate.net | Optimizes the presentation of pharmacophoric elements to the target. |
Impact of the Ethyl Linker on Molecular Conformation and Interaction
Studies on analogous compounds with different linker lengths have shown that this parameter is a critical determinant of biological potency. nih.govresearchgate.net For some guanidine derivatives, increasing the length of the alkyl chain between a guanidine group and another moiety has been shown to increase inhibitory potency. nih.govresearchgate.net For instance, in a series of histamine (B1213489) H3 receptor antagonists, compounds with four methylene (B1212753) groups in the linker were more active than those with three. nih.gov The nature of the linker is also crucial; for example, more rigid linkers can restrict the conformational freedom of a molecule, which can be beneficial if it pre-organizes the molecule in a bioactive conformation. acs.org Conversely, a flexible linker might be necessary to allow the molecule to adopt the optimal geometry for binding within a flexible active site. nih.gov The nature of the atoms within the linker, such as the presence of heteroatoms, can also introduce additional points of interaction. nih.govacs.org
Computational Chemistry and Molecular Modeling Approaches
Computational methods are powerful tools for investigating the interactions of small molecules like this compound with their biological targets at an atomic level. These approaches can predict binding modes, estimate binding affinities, and guide the design of new, more potent analogues.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. beilstein-journals.org This method is instrumental in understanding the non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net
For this compound, docking simulations can be employed to visualize how the molecule might fit into the active site of a target protein. The simulation would likely show the protonated guanidinium group forming key hydrogen bonds with negatively charged or polar amino acid residues, while the morpholine ring could engage in either polar or non-polar interactions depending on the topology of the binding pocket. nih.gov The ethyl linker's flexibility would be modeled to find the lowest energy conformation of the bound ligand. The results of docking studies, often expressed as a scoring function that estimates binding affinity, can help prioritize which analogues of this compound should be synthesized and tested experimentally. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to understand the dynamic behavior and structural preferences of molecules like this compound at an atomic level. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, its conformational landscape and dynamic properties can be inferred from computational studies of its constituent functional groups: the morpholine ring and the guanidinium group.
MD simulations for a molecule like this compound would typically involve placing the molecule in a simulated aqueous environment to mimic physiological conditions. These simulations can predict how the molecule flexes, rotates, and interacts with surrounding water molecules over time. nih.govuni-konstanz.de Such studies are crucial for understanding the molecule's accessible conformations, which in turn influences its ability to bind to a biological target. researchgate.net
The conformational analysis of this compound is primarily dictated by the flexibility of the ethyl linker and the inherent conformational preferences of the morpholine and guanidinium moieties.
Morpholine Ring Conformation: The morpholine ring, a six-membered heterocycle, predominantly adopts a stable chair conformation. nih.govnih.govacs.org This is due to the minimization of torsional strain and steric hindrance. Spectroscopic and computational studies have shown that for N-substituted morpholines, the substituent can occupy either an axial or equatorial position, with the equatorial position generally being more energetically favorable to avoid steric clashes. researchgate.netnih.gov In the case of this compound, the ethylguanidine substituent on the nitrogen atom is expected to preferentially occupy the equatorial position. The ring can undergo a "ring flip" to an alternative chair conformation, but this is a high-energy process. nih.gov
A hypothetical conformational analysis would likely reveal several low-energy states, defined by the rotational state of the ethyl linker and the orientation of the guanidinium group relative to the morpholine ring. The stability of these conformations would be influenced by intramolecular hydrogen bonds and solvent interactions.
| Molecular Fragment | Predicted Stable Conformation | Key Torsional Angles | Supporting Evidence |
|---|---|---|---|
| Morpholine Ring | Chair conformation with equatorial substituent | Ring torsions characteristic of a chair form | Spectroscopic and computational studies on morpholine derivatives researchgate.netnih.govacs.org |
| Guanidinium Group | Planar due to resonance | Rotation around C-N bonds | Quantum chemical calculations and crystallographic data of guanidinium-containing compounds wikipedia.org |
| Ethyl Linker | Multiple low-energy staggered conformations (e.g., anti, gauche) | O-C-C-N, C-C-N-C | General principles of alkane conformational analysis |
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling and virtual screening are integral components of modern drug discovery, enabling the efficient identification of novel bioactive molecules from large chemical libraries. wikipedia.orgnih.gov For a compound like this compound, these techniques can be used to identify other molecules with similar key chemical features that are likely to exhibit similar biological activities.
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.comijrpr.com Based on the structure of this compound, a ligand-based pharmacophore model can be hypothesized.
The key features of a pharmacophore model for this compound would likely include:
A positive ionizable feature: representing the protonated guanidinium group, which is crucial for forming strong electrostatic and hydrogen bond interactions. nih.govnih.gov
Hydrogen bond donors: The N-H groups of the guanidinium moiety are strong hydrogen bond donors. nih.gov
A hydrogen bond acceptor: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor. nih.gov
A hydrophobic feature: The aliphatic carbon backbone of the morpholine ring can contribute to hydrophobic interactions. nih.gov
| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction Type |
|---|---|---|
| Positive Ionizable Center | Guanidinium group | Electrostatic, Cation-π |
| Hydrogen Bond Donor (multiple) | N-H groups of guanidinium | Hydrogen Bonding |
| Hydrogen Bond Acceptor | Morpholine oxygen | Hydrogen Bonding |
| Hydrophobic Region | Morpholine ring carbons | Hydrophobic/van der Waals |
Once a pharmacophore model is established, it can be used as a 3D query to perform a virtual screen of large compound databases (e.g., ZINC, ChEMBL). acs.org This process involves computationally filtering millions of molecules to identify those that match the defined pharmacophoric features in their 3D arrangement. acs.org The hits from this initial screening can then be further refined using techniques like molecular docking to predict their binding affinity to a target protein and to analyze their putative binding modes. wikipedia.orgnih.gov
Virtual screening campaigns can be broadly categorized as either ligand-based or structure-based. wikipedia.org
Ligand-based virtual screening would use the pharmacophore model derived from this compound to find molecules with similar properties, a process often referred to as "scaffold hopping" when it identifies new core structures. nih.govnih.gov
Structure-based virtual screening would be employed if the 3D structure of the biological target is known. In this approach, compounds from a library are docked into the active site of the target, and their binding energies are calculated and ranked to identify potential binders. nih.gov
The combination of pharmacophore modeling and virtual screening provides a powerful and cost-effective strategy for the discovery of novel ligands that build upon the structural and chemical information embodied by this compound. nih.govnih.gov
Preclinical Biological Research Methodologies and Animal Models Non Human Focus
In Vitro Experimental Systems for 1-(2-morpholinoethyl)guanidine Research
In vitro methodologies are fundamental for the initial characterization of a compound's pharmacological profile. These experimental systems allow for detailed investigation in a controlled environment, isolating specific biological components to understand the direct effects of the compound.
Isolated Tissue Preparations (e.g., organ bath studies)
Isolated tissue preparations, commonly studied in an organ bath, are a classic pharmacological tool used to assess the effects of compounds on the contractility of intact tissues, such as smooth or cardiac muscle. dmt.dkdmt.dkfrontiersin.org This methodology allows for the examination of a compound's functional effects (e.g., contraction, relaxation) in a system that retains the complex interplay of multiple cell types and tissue architecture. dmt.dk Despite the utility of this technique for many classes of drugs, a review of the available scientific literature indicates that specific studies employing isolated tissue or organ bath preparations to evaluate the effects of this compound have not been reported. Research on this compound has primarily focused on cellular and molecular targets related to its role as an epigenetic modulator.
Primary Cell Cultures and Immortalized Cell Lines for Mechanistic Studies
The primary mechanism of action for this compound has been extensively investigated using a wide variety of cultured cells. These systems are invaluable for studying the compound's effects on cell viability, proliferation, gene expression, and other cellular processes.
Primary Cell Cultures: Studies have utilized primary cells to understand the compound's effects in a non-transformed context. For instance, treatment of primary mouse CD4+ T-cells with this compound during differentiation was shown to alter cytokine production, leading to the upregulation of anti-inflammatory gene products and downregulation of pro-inflammatory cytokines. selleckchem.comselleckchem.com This demonstrates the compound's immunomodulatory potential beyond its anticancer effects.
Immortalized Cell Lines: A vast number of immortalized cancer cell lines have been used to characterize the anticancer activity of this compound. As a BET inhibitor, its primary mechanism involves preventing the binding of BET proteins (BRD2, BRD3, and BRD4) to acetylated histones on the chromatin, thereby suppressing the transcription of key oncogenes such as MYC. nih.govresearchgate.netnih.gov This leads to the inhibition of cell growth and induction of cell death. The compound has demonstrated broad anti-proliferative activity across numerous hematological and solid tumor cell lines. researchgate.netnih.gov
| Cell Line | Cancer Type | Observed Effect |
|---|---|---|
| 697 | B-cell precursor leukemia | Cytotoxicity (EC50: 1.17 µM) |
| HepG2 | Hepatocellular carcinoma | Induction of ApoA1 gene expression (EC50: 0.7 µM) |
| HL-60 | Acute promyelocytic leukemia | Anti-proliferative activity |
| K562 | Chronic myelogenous leukemia | Anti-proliferative activity |
| Kasumi-1 | Acute myeloid leukemia | Anti-proliferative activity |
| MOLM-13 | Acute myeloid leukemia | Anti-proliferative activity |
| MV4-11 | Acute myeloid leukemia | Anti-proliferative activity |
| NALM-6 | B-cell precursor leukemia | Anti-proliferative activity |
| Raji | Burkitt's lymphoma | Anti-proliferative activity |
| C4-2 | Prostate cancer | Partial disruption of ERG-BRD4 interaction |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Cytotoxicity, inhibition of tumor growth |
| Non-Hodgkin's Lymphoma (NHL) cell lines | Non-Hodgkin's Lymphoma | Growth inhibition |
Radioligand Binding Assays for Receptor Characterization
While traditional radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor, characterization of this compound's binding to its targets has been primarily accomplished through non-radioactive, cell-free biochemical assays. These assays directly measure the interaction between the compound and the target proteins.
Fluorescence Resonance Energy Transfer (FRET) assays have been employed to quantify the ability of this compound to displace a tetra-acetylated histone H4 peptide from the acetyl-lysine binding pockets of BET bromodomains. selleckchem.comselleckchem.com These competition assays provide a measure of the compound's binding affinity, expressed as an IC50 value (the concentration required to inhibit 50% of the binding). Through such methods, the compound has been shown to be a potent inhibitor of BRD2, BRD3, and BRD4. selleckchem.com
| Assay Type | Target | Parameter | Value |
|---|---|---|---|
| Cell-free assay | BET proteins | IC50 | ~35 nM |
| FRET analysis | BET proteins (BRD2, BRD3, BRD4) | IC50 | 32.5–42.5 nM |
| Binding assay | BET tandem bromodomains | Kd | 50.5–61.3 nM |
Functional Assays (e.g., GTPγS binding, reporter gene assays)
Functional assays are crucial for moving beyond simple binding affinity to understand the downstream consequences of a compound's interaction with its target.
GTPγS Binding Assays: The [35S]GTPγS binding assay is a functional technique used to measure the activation of G-protein coupled receptors (GPCRs). creative-bioarray.commultispaninc.com It quantifies the exchange of GDP for [35S]GTPγS on the Gα subunit following receptor activation by an agonist. creative-bioarray.com The primary targets of this compound are the BET family of bromodomain proteins, which are epigenetic readers and not GPCRs. nih.gov Therefore, GTPγS binding assays are not a relevant methodology for assessing the direct functional activity of this compound at its primary targets.
Reporter Gene Assays: Reporter gene assays are a powerful tool to measure the transcriptional activity of a specific gene or pathway. In these assays, the regulatory region of a gene of interest is linked to a "reporter" gene (such as luciferase) that produces a readily measurable signal. This system can be used to assess how a compound modulates the expression of a target gene.
A luciferase reporter gene assay was used to confirm the functional activity of this compound in human HepG2 cells. In this system, the compound was shown to induce the expression of the Apolipoprotein A1 (ApoA1) gene, a known target of BET-regulated transcription, with an EC170 (concentration required to increase activity by 70%) of 0.2 µM. selleckchem.com
Ex Vivo Approaches in this compound Research
Ex vivo studies bridge the gap between in vitro experiments and in vivo animal models. These approaches typically involve administering a compound to a live animal and then harvesting tissues or cells to analyze the compound's effects outside of the whole organism, but in a context that reflects its in vivo distribution and metabolism. giffordbioscience.com
Receptor Occupancy Studies in Animal Tissues
Ex vivo receptor occupancy is a technique used to determine the percentage of a specific receptor that is bound by a drug at a given time after administration in an animal. giffordbioscience.comsygnaturediscovery.com This is typically achieved by administering the drug, sacrificing the animal at a relevant time point, harvesting the tissue of interest (e.g., brain, tumor), and then performing a binding assay on the tissue homogenate to measure the availability of the target receptor. sygnaturediscovery.com
While this is a powerful technique to establish the relationship between drug dose, tissue exposure, and target engagement, specific ex vivo receptor occupancy studies for this compound in animal tissues have not been reported in the reviewed literature. Instead, target engagement has been inferred in clinical and preclinical studies through pharmacodynamic biomarkers. For example, dose-dependent reductions in circulating levels of monocyte chemoattractant protein-1 (MCP-1), a cytokine whose expression is regulated by BET proteins, have been used as an indirect measure of target engagement in vivo. nih.govjohnshopkins.eduicr.ac.uk
In Vivo Preclinical Animal Models for Mechanistic Investigation of this compound
Behavioral Phenotyping in Rodent Models to Elucida te Neurobiological Pathways
No studies were identified that performed behavioral phenotyping in rodent models to investigate the neurobiological pathways affected by this compound.
Electrophysiological Recordings in Animal Brain Slices or In Vivo
There are no available records of electrophysiological studies, either in animal brain slices or in vivo, that have been conducted to characterize the effects of this compound on neuronal activity.
Microdialysis Studies for Neurotransmitter Monitoring
A search for microdialysis studies aimed at monitoring neurotransmitter levels following the administration of this compound yielded no results.
Advanced Imaging Techniques in Preclinical Research (e.g., PET, SPECT with radiolabeled analogues)
No literature is available describing the synthesis of radiolabeled analogues of this compound for use in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging studies in preclinical models.
Advanced Analytical Methodologies for Research Quantification of 1 2 Morpholinoethyl Guanidine
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of 1-(2-morpholinoethyl)guanidine from complex mixtures. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific research question being addressed.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, Fluorescence, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of guanidine (B92328) compounds. Due to the polar and basic nature of this compound, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) are common separation modes. mtc-usa.com
Detection Methods:
UV Detection: this compound possesses limited UV chromophores, making direct UV detection less sensitive. Detection is often performed at low wavelengths, such as 195 nm, though this can be susceptible to interference from other compounds in the sample matrix. nih.gov
Fluorescence Detection: To enhance sensitivity and selectivity, pre-column or post-column derivatization with a fluorescent tagging agent can be employed. Reagents that react with the guanidino group to form highly fluorescent products allow for detection at much lower concentrations than UV detection. researchgate.net
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity. This approach, known as HPLC-MS, allows for the determination of the compound's mass-to-charge ratio, confirming its identity and enabling quantification even in complex biological samples.
A representative HPLC method for a related guanidine compound is detailed in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with a buffer (e.g., ammonium formate) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection | 195 nm |
| Fluorescence Detection | Excitation: 325 nm, Emission: 435 nm (with derivatization) |
| MS Detection | Electrospray Ionization (ESI) in positive ion mode |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling in Research Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolite profiling due to its high chromatographic resolution. However, the analysis of polar and non-volatile compounds like this compound by GC-MS presents a challenge. nih.govalwsci.com Direct analysis is not feasible, necessitating a derivatization step to increase the compound's volatility and thermal stability. sigmaaldrich.com
Common derivatization strategies for compounds with active hydrogen atoms, such as those in the guanidino group, include:
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. nih.gov
Acylation: Derivatization with reagents such as hexafluoroacetylacetone and ethyl chloroformate can also be employed to create more volatile derivatives suitable for GC analysis. researchgate.net
Once derivatized, the compound can be separated on a suitable GC column and detected by mass spectrometry, providing both quantitative data and information for structural confirmation. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification in Biological and Environmental Matrices for Research
For highly sensitive and selective quantification of this compound in complex matrices such as biological fluids (plasma, urine) and environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry.
The analysis is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule of this compound) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This high degree of specificity minimizes interference from matrix components, allowing for very low limits of quantification. nih.gov
The table below outlines typical parameters for an LC-MS/MS method for a guanidine derivative.
| Parameter | Condition |
| Chromatography | Reversed-phase or HILIC UPLC/HPLC |
| Column | e.g., C18 or Amide, sub-2 µm particle size |
| Mobile Phase | Gradient of acetonitrile and water with formic acid or ammonium formate |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Mass Spectrometer | Triple Quadrupole |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | Specific m/z for this compound |
| Product Ion | Specific fragment ion for quantification |
Spectroscopic and Other Physico-chemical Methods for Characterization in Research
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound. These techniques provide detailed information about the molecular structure and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of a molecule's structure. Both ¹H and ¹³C NMR would be used to characterize this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the morpholine (B109124) ring, the ethyl bridge, and the guanidino group. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms. For instance, the protons on the carbons adjacent to the oxygen and nitrogen atoms in the morpholine ring would appear at different chemical shifts.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would be characteristic of the carbon's local electronic environment, allowing for the identification of the carbons in the morpholine ring, the ethyl group, and the guanidinium (B1211019) carbon. researchgate.net
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), could be used to further confirm the structural assignment by establishing proton-proton and proton-carbon correlations through bonds. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. researchgate.net
Key expected vibrational modes include:
N-H stretching: Associated with the guanidino group, typically appearing as a broad band in the region of 3100-3500 cm⁻¹.
C-H stretching: From the morpholine and ethyl groups, observed in the 2800-3000 cm⁻¹ region. researchgate.net
C=N stretching: A characteristic band for the guanidinium group, expected around 1635-1680 cm⁻¹.
N-H bending: Also from the guanidino group, typically seen in the 1550-1650 cm⁻¹ range. researchgate.net
C-O-C stretching: A strong, characteristic band for the ether linkage in the morpholine ring, usually found in the 1070-1150 cm⁻¹ region.
The table below summarizes the expected characteristic FT-IR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Guanidino (N-H) | Stretching | 3100-3500 |
| Alkyl (C-H) | Stretching | 2800-3000 |
| Guanidino (C=N) | Stretching | 1635-1680 |
| Guanidino (N-H) | Bending | 1550-1650 |
| Ether (C-O-C) | Stretching | 1070-1150 |
UV-Visible Spectroscopy for Concentration Determination in Assays
UV-Visible spectroscopy is a versatile, non-destructive, and cost-effective analytical technique widely employed for the quantification of organic compounds in solution. ijrpc.com The methodology is based on the principle that a substance absorbs light at specific wavelengths in the ultraviolet (190-390 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. ijrpc.com The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law. For quantitative analysis, the best spectral range often remains the UV-Vis region. mdpi.com
The application of UV-Vis spectroscopy for the concentration determination of this compound would first involve identifying its wavelength of maximum absorbance (λmax). Many active pharmaceutical ingredients (APIs) exhibit significant absorption in the UV spectrum, typically between 230–380 nm. nih.gov The parent compound, guanidine, and its complexes have been shown to absorb light in the 200-250 nm range. nist.govresearchgate.net Once the λmax for this compound is determined, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. ijrpc.com The absorbance of a sample solution containing an unknown concentration of the compound can then be measured at the same λmax, and its concentration can be determined by interpolating from the calibration curve.
The table below illustrates a hypothetical dataset for a calibration curve used in a UV-Vis spectroscopic assay.
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 10 | 0.152 |
| 20 | 0.305 |
| 40 | 0.611 |
| 60 | 0.915 |
| 80 | 1.220 |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a specific analytical method. journalajacr.com This strategy is often employed when a compound lacks a native signal strong enough for sensitive detection, such as a chromophore for UV-Vis absorption or a fluorophore for fluorescence detection. journalajacr.com For guanidino compounds, which may have low UV absorption, derivatization is a common requirement for methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). thermofisher.com
The primary goal of derivatization in this context is to enhance the detectability of this compound. journalajacr.com This can be achieved by introducing a molecular tag that is highly responsive to the chosen detector. Several reagents have been successfully used to derivatize the guanidine functional group. For instance, reaction with 9,10-phenanthrenequinone yields a fluorescent derivative suitable for highly sensitive fluorescence detection. thermofisher.com Another approach involves derivatization with benzoin, followed by analysis using liquid chromatography coupled to mass spectrometry (LC-MS), which offers both selective and sensitive detection. nih.gov
The table below summarizes various derivatization reagents used for guanidine and related compounds, along with the analytical technique for which they are intended.
| Derivatizing Reagent | Resulting Property | Detection Method | Reference |
|---|---|---|---|
| 9,10-phenanthrenequinone | Fluorescence | HPLC with Fluorescence Detector | thermofisher.com |
| Benzoin | Ionizable for MS | LC-MS/MS | nih.gov |
| Acetylacetone | UV Chromophore | HPLC with UV Detector | thermofisher.com |
| Glyoxal | Volatility for GC | Gas Chromatography (GC) | thermofisher.com |
| Ethyl Chloroformate (ECF) | Volatility for GC | Gas Chromatography (GC) | thermofisher.com |
Method Validation and Quality Control in Research Settings
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net It is a critical component of quality control in research, ensuring that the data generated are reliable, reproducible, and accurate. researchgate.netnih.gov For the quantification of this compound, any analytical method developed must undergo a thorough validation process, assessing several key performance characteristics. researchgate.net The validation process should be fit-for-purpose, meaning the rigor of the validation matches the intended application of the assay. nih.gov
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. researchgate.net
Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A coefficient of determination (R²) value close to 1.0 (e.g., ≥0.999) is typically required. thermofisher.com
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. researchgate.net
Accuracy: The closeness of the test results to the true value. It is often assessed by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery. researchgate.net Recoveries for guanidine derivatives have been reported in the range of 73% to 137%. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net For guanidine assays, peak area RSDs of ≤2.11% have been demonstrated. thermofisher.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
The following table presents example acceptance criteria for a validated analytical method in a research setting.
| Parameter | Example Acceptance Criterion |
|---|---|
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (RSD/CV) | ≤ 5% |
| Specificity | No interference at the retention time of the analyte |
Emerging Research Directions and Future Academic Perspectives on 1 2 Morpholinoethyl Guanidine
Design and Synthesis of Advanced Pharmacological Probes and Chemical Tools based on 1-(2-morpholinoethyl)guanidine
The development of pharmacological probes and chemical tools is pivotal for dissecting complex biological systems. The this compound scaffold is an attractive starting point for the design of such tools due to the distinct properties of its guanidinium (B1211019) and morpholino groups. Future research is anticipated to focus on the strategic functionalization of this molecule to create probes for target identification and validation.
Advanced synthetic methodologies will be instrumental in this endeavor. For instance, palladium-catalyzed C-H functionalization could be employed to introduce reporter groups, such as fluorophores or biotin (B1667282) tags, onto the morpholine (B109124) ring or a suitably modified precursor. researchgate.net These tagged derivatives would enable researchers to visualize the subcellular localization of the compound and to identify its binding partners through techniques like affinity purification followed by mass spectrometry.
Moreover, the synthesis of photoaffinity probes, incorporating photoreactive groups like benzophenones or aryl azides, represents a promising avenue. Upon photoactivation, these probes can covalently crosslink with their biological targets, allowing for their unambiguous identification. The design of such probes based on the this compound structure would provide invaluable insights into its mechanism of action.
A summary of potential synthetic strategies for developing pharmacological probes from this compound is presented in the table below.
| Probe Type | Synthetic Strategy | Reporter/Functional Group | Application |
| Fluorescent Probe | C-H functionalization or amide coupling | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging and localization studies |
| Affinity Probe | Acylation or alkylation of the guanidine (B92328) or morpholine nitrogen | Biotin | Target protein pulldown and identification |
| Photoaffinity Probe | Incorporation of a photoreactive moiety | Benzophenone, Aryl azide (B81097) | Covalent labeling of binding partners |
| Clickable Probe | Introduction of an azide or alkyne group | Azide or Alkyne | Bioorthogonal ligation for in situ labeling |
Exploration of Unconventional Molecular Targets and Off-Target Interactions for Research Insight
While the primary biological targets of this compound are yet to be fully elucidated, a systematic exploration of its potential "off-target" interactions could yield significant research insights. These interactions, often considered undesirable in a therapeutic context, can reveal novel biological pathways and functions. frontiersin.org Computational approaches, such as in silico off-target profiling, can predict potential binding partners based on the molecule's structural features. frontiersin.orgnih.gov These predictions can then be experimentally validated through a variety of biochemical and biophysical assays.
The guanidinium group is known to interact with negatively charged pockets in proteins, such as those containing glutamate (B1630785) or aspartate residues, as well as with phosphate (B84403) groups on nucleic acids and lipids. nih.gov The morpholine moiety, with its potential for hydrogen bonding, can further influence binding specificity. This dual-functionality suggests that this compound could interact with a broad range of biomolecules.
A high-throughput screening approach against a panel of diverse protein targets, including kinases, proteases, and G-protein coupled receptors, could uncover unexpected activities. frontiersin.org For example, a recent study highlighted an unconventional mode of action for a novel guanidinium compound, identifying the bacterial signal peptidase SpsB as a target. nih.gov Such discoveries not only expand our understanding of cellular processes but can also open up new avenues for drug development.
Integration of Omics Technologies (Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation
To gain a holistic understanding of the cellular effects of this compound, the integration of "omics" technologies is indispensable. nih.gov Proteomics and metabolomics, in particular, can provide a global snapshot of the changes in protein and metabolite levels within a biological system following treatment with the compound.
Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), can be used to compare the proteomes of treated and untreated cells. researchgate.net This can reveal proteins whose expression levels are significantly altered, providing clues about the pathways and processes affected by the compound. For instance, changes in the abundance of enzymes involved in a particular metabolic pathway could suggest that the compound targets that pathway. The use of guanidine hydrochloride in protein extraction protocols has been shown to be effective for shotgun proteomics, which could be a relevant technical consideration. nih.govmdpi.com
Metabolomic profiling, using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), can identify changes in the cellular metabolome. nih.govnih.govmdpi.com A study on isopropoxy benzene (B151609) guanidine in rat liver microsomes identified several metabolites, revealing hydroxylation as a major metabolic pathway. nih.gov Similar studies with this compound could elucidate its metabolic fate and identify downstream metabolic perturbations. A systems biology approach, integrating proteomics, metabolomics, and other omics data, can then be used to construct a comprehensive model of the compound's mechanism of action. drugtargetreview.comdiva-portal.orgmdpi.com
Development of Novel Delivery Systems for Experimental Application in Preclinical Models
The physicochemical properties of this compound, particularly the cationic nature of the guanidinium group, may present challenges for its delivery in preclinical models. Therefore, the development of novel delivery systems is a critical area of future research. nih.gov Nanoparticle-based drug delivery systems offer a promising solution to improve the bioavailability, stability, and targeted delivery of therapeutic agents. mdpi.com
Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery and could be adapted for small molecules. researchgate.net The formulation of this compound within LNPs could enhance its cellular uptake and allow for tissue-specific targeting through the incorporation of targeting ligands on the LNP surface. Another approach involves the use of hollow mesoporous silica (B1680970) nanoparticles, which have a high drug-loading capacity and can be functionalized for targeted delivery. nih.gov
Guanidinium-rich transporters and dendrimers have also been explored for their ability to facilitate the cellular uptake of various cargo molecules. nih.govresearchgate.net Conjugating this compound to such a transporter could significantly improve its intracellular delivery. The development and optimization of these delivery systems will be crucial for advancing the preclinical evaluation of this compound.
| Delivery System | Potential Advantages | Key Research Focus |
| Lipid Nanoparticles (LNPs) | Enhanced bioavailability, potential for targeted delivery | Formulation optimization, in vivo stability and targeting efficiency |
| Mesoporous Silica Nanoparticles | High drug loading capacity, controlled release | Surface functionalization for targeting, biocompatibility |
| Guanidinium-based Transporters | Improved cellular uptake | Design of cleavable linkers, understanding uptake mechanism |
| Dendrimers | Multivalent presentation, precise control over size and structure | Synthesis of well-defined conjugates, toxicity assessment |
Role of this compound and Related Guanidines in Fundamental Biological Processes (e.g., protein folding, nucleic acid interactions)
The guanidinium group plays a fundamental role in a variety of biological processes, largely due to its ability to form strong hydrogen bonds and electrostatic interactions. researchgate.net The arginine side chain, which contains a guanidinium group, is a common feature in protein active sites and DNA/RNA-binding domains. Future research should investigate how the specific structure of this compound, with its morpholine moiety, influences these fundamental interactions.
The interaction of guanidine-containing compounds with nucleic acids is a particularly rich area for exploration. nih.gov Guanidinium groups can interact with the phosphate backbone of DNA and RNA, potentially stabilizing specific structures or influencing protein-nucleic acid interactions. The uncharged nature of the morpholino backbone in morpholino oligomers is known to enhance their binding to nucleic acids by reducing electrostatic repulsion. nih.gov Investigating whether the morpholine ring in this compound contributes to its nucleic acid binding affinity and specificity is a key question.
Furthermore, guanidine hydrochloride is a well-known protein denaturant, highlighting the strong influence of the guanidinium ion on protein structure. While this compound is unlikely to act as a general denaturant at physiological concentrations, it may modulate the folding or stability of specific proteins through localized interactions. Studies using techniques such as circular dichroism and fluorescence spectroscopy could probe the effects of this compound on protein conformation.
Potential for this compound Analogues in Catalyst Development
Guanidines and their derivatives have emerged as powerful organocatalysts in a wide range of chemical transformations, primarily due to their strong basicity and ability to act as hydrogen-bond donors. nih.gov The development of chiral guanidine catalysts has been particularly impactful in the field of asymmetric synthesis. researchgate.netscispace.comrsc.orgrsc.orgx-mol.com This opens up the possibility of designing and synthesizing analogues of this compound for catalytic applications.
The morpholine moiety offers a convenient handle for introducing chirality or for tethering the guanidine catalyst to a solid support for improved recyclability. nih.gov For example, chiral morpholine derivatives could be incorporated into the structure to create a chiral environment around the basic guanidine center, enabling enantioselective reactions.
Moreover, guanidine-based ligands have been used to prepare highly active transition metal catalysts. nih.gov Analogues of this compound could be designed to act as ligands for various metals, leading to the development of novel catalysts for reactions such as cross-coupling and hydrogenation. The electronic and steric properties of the morpholino group could be systematically varied to fine-tune the reactivity and selectivity of the resulting metal complexes. The exploration of these catalytic applications would represent a significant expansion of the research landscape for this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
